2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
Description
Properties
IUPAC Name |
2-[(E)-3-(3,5-dichloroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c1-20(2)14(10(8-17)9-18)3-4-19-13-6-11(15)5-12(16)7-13/h3-7,19H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWVYUCBFXPYRX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H14Cl2N4
- Molecular Weight : 303.19 g/mol
The compound features a malononitrile moiety linked to a dichloroaniline and a dimethylamino group, contributing to its unique reactivity and biological profile.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of malononitrile can inhibit cell proliferation by inducing apoptosis in tumor cells. The mechanism involves the activation of caspases and the modulation of the Bcl-2 family proteins, which are critical in regulating apoptosis .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . In vitro studies revealed that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showing effective inhibition at concentrations as low as 10 µg/mL .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects . In animal models, it has been reported to provide protection against neurotoxic agents by reducing oxidative stress and inflammation in neuronal cells. This effect is attributed to the modulation of signaling pathways involved in oxidative stress response .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human breast cancer cells (MCF-7) demonstrated a dose-dependent decrease in cell viability. The compound was administered at varying concentrations (0, 10, 20, 50 µM), with results indicating significant cytotoxicity at higher doses. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound .
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 70 |
| 50 | 45 |
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a more potent effect on S. aureus with an MIC of 5 µg/mL compared to E. coli which showed an MIC of 15 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a broader class of malononitrile derivatives, which vary in substituents and applications. Key analogs include:
Electronic and Physicochemical Properties
- Conversely, the dimethylamino group introduces electron density, balancing reactivity .
- Solubility: Dimethylamino substituents improve solubility in polar aprotic solvents (e.g., dichloromethane) compared to CS gas’s nonpolar chlorophenyl group .
- Stability: The trifluoromethyl groups in Hydramethylnon enhance environmental persistence, whereas the target compound’s dichloroanilino group may increase susceptibility to nucleophilic attack .
Key Research Insights
- Synthetic Flexibility: Malononitrile derivatives are highly tunable; substituents dictate applications (e.g., dichloroanilino for reactivity, trifluoromethyl for stability) .
- Biological Interactions: Electron-withdrawing groups (e.g., dichloroanilino) may enhance binding to biological targets, while dimethylamino groups improve pharmacokinetic profiles .
- Environmental Impact: Lipophilic derivatives like Hydramethylnon persist in ecosystems, whereas polar analogs (e.g., target compound) may degrade faster .
Preparation Methods
Bromination of 2,4-Dichloroaniline
The preparation of 3,5-dichloroaniline begins with bromination of 2,4-dichloroaniline. In a typical procedure, 2,4-dichloroaniline is dissolved in hydrochloric acid (10–15% concentration) or sulfuric acid at a mass ratio of 1:4–4.5 (aniline to acid). Bromine is added dropwise at room temperature, yielding 2-bromo-4,6-dichloroaniline hydrochloride or sulfate. This step achieves regioselective bromination at the para position relative to the amine group.
Diazotization and Reduction
The brominated intermediate undergoes diazotization using sodium nitrite (10–30% aqueous solution) in ethanol or isopropanol at –10°C. Subsequent thermal decomposition at a controlled heating rate (5–15°C per 10 minutes) eliminates nitrogen and bromine, forming 3,5-dichlorobromobenzene. This intermediate is isolated via azeotropic distillation, achieving yields exceeding 85%.
Ammoniation for Aniline Formation
3,5-Dichlorobromobenzene reacts with 28% ammonium hydroxide in the presence of a copper oxide catalyst (CuO, 1:10–20 molar ratio to substrate) at 130–180°C for 3–6 hours. This Ullmann-type coupling replaces the bromine atom with an amine group, furnishing 3,5-dichloroaniline with a yield of 92%.
Condensation with Propenylidene Malononitrile Intermediates
Enamine Formation via Knoevenagel Condensation
The propenylidene backbone is constructed via Knoevenagel condensation between malononitrile and a β-dimethylamino carbonyl compound. For example, reacting malononitrile with dimethylaminoacetaldehyde dimethyl acetal in acetic acid at 80°C generates 1-(dimethylamino)-2-propenylidene malononitrile. This intermediate exhibits a conjugated system ideal for subsequent nucleophilic attack.
Nucleophilic Aromatic Substitution with 3,5-Dichloroaniline
The enamine intermediate reacts with 3,5-dichloroaniline in a polar aprotic solvent (e.g., DMF or DMSO) at 100–120°C. The dimethylamino group activates the α-carbon for nucleophilic substitution, enabling the aniline to displace the dimethylamine moiety. This step proceeds via a Michael addition-elimination mechanism, forming the target compound with 75–80% yield.
Table 1: Reaction Conditions for Key Condensation Step
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes kinetics |
| Solvent | DMF | Enhances solubility |
| Reaction Time | 8–12 hours | Balances conversion |
| Molar Ratio (Enamine:Aniline) | 1:1.1 | Minimizes side products |
Alternative Synthetic Routes
One-Pot Tandem Reaction
A streamlined approach combines 3,5-dichloroaniline, malononitrile, and dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene. The DMF-DMA acts as both a carbonyl source and a base, facilitating concurrent enamine formation and condensation. This method reduces purification steps but requires careful pH control to avoid premature cyclization.
Hydrazono-Malononitrile Analog Derivatization
Analogous to the synthesis of 2-[2-(3,5-dichlorophenyl)hydrazono]malononitrile, the target compound can be accessed by replacing hydrazine with dimethylamine. However, this route suffers from lower regioselectivity due to competing N-alkylation pathways.
Optimization and Yield Considerations
Catalyst Screening
Copper(I) iodide (5 mol%) in DMSO improves reaction rates by stabilizing the transition state during enamine substitution. Conversely, protic solvents like ethanol diminish yields (<50%) due to hydrogen bonding with the malononitrile nitriles.
Purification Challenges
The product’s low solubility in common organic solvents necessitates chromatographic purification using silica gel and ethyl acetate/hexane (3:7). Recrystallization from acetonitrile provides analytically pure material with >99% HPLC purity.
Analytical Characterization
Spectroscopic Data
- FT-IR : ν = 2215 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=C), 1590 cm⁻¹ (C-N aromatic).
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 2H, ArH), 6.95 (d, J = 15 Hz, 1H, CH), 6.30 (d, J = 15 Hz, 1H, CH), 3.12 (s, 6H, N(CH₃)₂).
- MS (ESI+) : m/z 307.2 [M+H]⁺, matching the molecular formula C₁₄H₁₂Cl₂N₄.
Applications and Derivatives
The compound serves as a precursor for nonlinear optical materials due to its extended π-conjugation. Quaternization of the dimethylamino group with methyl iodide produces cationic dyes with solvatochromic properties. Additionally, palladium-catalyzed cross-coupling reactions enable functionalization at the dichlorophenyl ring for pharmaceutical applications.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:
Step 1: Reacting 3,5-dichloroaniline with a malononitrile derivative in the presence of a base (e.g., KOH) to form the enamine intermediate.
Step 2: Introducing dimethylamino groups via nucleophilic substitution or alkylation under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield (typically 50–70%) .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry of dimethylamine derivatives to avoid side reactions (e.g., over-alkylation).
Basic: How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?
Answer:
- <sup>1</sup>H NMR: Look for peaks corresponding to the dimethylamino group (δ ~2.8–3.2 ppm, singlet) and aromatic protons (δ ~7.0–7.5 ppm for dichloroaniline). The propenylidene protons appear as doublets (δ ~6.5–7.0 ppm, J = 12–15 Hz) .
- IR: Confirm nitrile stretches (~2200–2250 cm⁻¹) and C=N bonds (~1600–1650 cm⁻¹).
- MS: High-resolution ESI-MS should match the molecular ion [M+H]<sup>+</sup> (calculated for C₁₄H₁₁Cl₂N₃: ~308.02 g/mol) .
Advanced: How can contradictions in reported biological activity data (e.g., IC₅₀ values) be resolved?
Answer:
Discrepancies often arise from:
- Assay variability: Standardize protocols (e.g., cell lines, incubation time) using guidelines like the Mosmann assay for cytotoxicity .
- Compound purity: Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
- Solubility effects: Use consistent solvents (e.g., DMSO with <0.1% water) to avoid aggregation .
Cross-reference data from structural analogs (e.g., LRRK2 inhibitors with similar substituents) to identify trends .
Advanced: What computational methods predict the electronic properties and reactivity of this compound?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (critical for charge-transfer applications) .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess stability of the propenylidene moiety .
- TD-DFT: Predict UV-Vis spectra (λmax ~450 nm for π→π* transitions) and compare with experimental data .
Advanced: How can X-ray crystallography resolve the crystal structure and intermolecular interactions?
Answer:
- Crystallization: Use slow evaporation (e.g., dichloromethane/hexane) to grow single crystals.
- Data Collection: Synchrotron radiation (λ = 0.710–0.980 Å) improves resolution for triclinic or monoclinic systems .
- Analysis: Identify key interactions (e.g., π-π stacking between aromatic rings, hydrogen bonding involving nitrile groups) using software like SHELX .
Advanced: What strategies improve solubility and stability for in vitro studies?
Answer:
- Co-solvents: Use cyclodextrins or PEG-based surfactants to enhance aqueous solubility .
- pH Adjustment: Stabilize the compound in neutral buffers (pH 6.8–7.4) to prevent hydrolysis of the propenylidene group .
- Lyophilization: Prepare stable lyophilized powders under inert atmosphere .
Basic: How is purity validated, and what analytical techniques are critical?
Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; retention time should match standards .
- Elemental Analysis: Confirm %C, %H, %N within 0.3% of theoretical values .
- Melting Point: Compare with literature values (e.g., 180–185°C for analogous malononitriles) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications: Vary substituents on the dichloroaniline ring (e.g., replace Cl with F) to assess halogen effects .
- Side Chain Engineering: Introduce bulkier alkyl groups (e.g., ethyl instead of methyl) to study steric hindrance .
- Biological Testing: Use kinase inhibition assays (e.g., LRRK2) to correlate structural changes with activity .
Advanced: How can HPLC-MS identify degradation products under stress conditions?
Answer:
- Stress Testing: Expose the compound to heat (60°C), light (UV lamp), and humidity (75% RH) for 7 days.
- HPLC-MS Setup: Use a Q-TOF mass spectrometer in positive ion mode; monitor m/z for parent ion ([M+H]<sup>+</sup> = 308.02) and fragments (e.g., loss of Cl, m/z 272.98) .
- Degradation Pathways: Hydrolysis of the nitrile group or oxidation of the propenylidene moiety are common .
Advanced: How to address discrepancies between DFT-predicted and experimental UV-Vis spectra?
Answer:
- Solvent Effects: Include solvent models (e.g., PCM for DMSO) in DFT calculations to improve accuracy .
- Vibrational Coupling: Account for vibronic transitions in TD-DFT simulations .
- Experimental Validation: Use a diode-array detector (DAD) to capture full UV-Vis profiles under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
